4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
CAS No.: 1014026-25-5
Cat. No.: VC11888535
Molecular Formula: C19H15FN6O2S
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014026-25-5 |
|---|---|
| Molecular Formula | C19H15FN6O2S |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | 4-fluoro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C19H15FN6O2S/c20-14-2-8-17(9-3-14)29(27,28)25-16-6-4-15(5-7-16)22-18-10-11-19(24-23-18)26-13-1-12-21-26/h1-13,25H,(H,22,23) |
| Standard InChI Key | IPZSEFHMDCQAFC-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
| Canonical SMILES | C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
4-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide (PubChem CID: 16802110) features a sulfonamide group (-SO₂NH-) linked to a para-fluorophenyl ring and a pyridazine-pyrazole hybrid moiety . The molecular formula is C₁₉H₁₅FN₆O₂S, with a calculated molecular weight of 410.4 g/mol . Key structural components include:
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Sulfonamide backbone: Imparts polarity and potential hydrogen-bonding interactions.
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Pyridazine ring: A six-membered diazine ring with two adjacent nitrogen atoms, contributing to π-π stacking and metal coordination.
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Pyrazole substituent: A five-membered aromatic ring with two nitrogen atoms, enhancing binding specificity to biological targets .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₅FN₆O₂S | |
| Molecular Weight | 410.4 g/mol | |
| logP | 3.2 (estimated) | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 8 |
Stereochemical Considerations
The compound is achiral, as confirmed by its absence of stereocenters in the PubChem entry . This simplifies synthetic routes but may limit enantioselective interactions with biological targets.
Synthetic Pathways and Challenges
General Synthesis Strategy
While no explicit synthesis protocol exists for this compound, analogous sulfonamides are typically synthesized via:
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Sulfonylation: Reaction of a benzenesulfonyl chloride with an aniline derivative.
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Buchwald-Hartwig Coupling: Introduction of the pyridazine-pyrazole moiety via palladium-catalyzed amination .
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Fluorination: Electrophilic substitution or halogen exchange to introduce the para-fluoro group.
Key Intermediate: Pyridazine-Pyrazole Hybrid
The pyridazine core (C₄H₃N₂) is often functionalized at the 3-position with a pyrazole ring through nucleophilic aromatic substitution. For example, 6-chloropyridazin-3-amine may react with 1H-pyrazole under basic conditions to form the C–N bond.
Biological Activity and Mechanistic Insights
Protein Kinase Modulation
The compound’s structural similarity to patented SGK-1 inhibitors (e.g., US9174993B2) suggests potential kinase-modulating activity . In vitro studies of related sulfonamides demonstrate:
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IC₅₀ values: 10–100 nM against SGK-1 isoforms.
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Selectivity: >50-fold selectivity over PKA and PKC isoforms .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazole-H), 7.92–7.85 (m, 4H, aromatic), 7.45 (d, J = 8.8 Hz, 2H, NH–Ph) .
Chromatographic Behavior
| Parameter | Value | Method |
|---|---|---|
| Retention Time | 6.8 min | HPLC (C18, 60% MeCN) |
| Purity | >95% | UV 254 nm |
Comparative Analysis with Structural Analogs
Table 2: Analog Comparison
| Compound | Molecular Formula | Key Modification | logP | Activity (SGK-1 IC₅₀) |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₅FN₆O₂S | Para-fluoro | 3.2 | Not reported |
| 2-Fluoro analog | C₂₀H₁₇FN₆O₂S | Ortho-fluoro | 3.5 | 28 nM |
| 3-Methylpyrazole derivative | C₂₀H₁₇FN₆O₂S | 3-Me-pyrazole | 3.8 | 15 nM |
Key trends:
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Fluorine position: Para-substitution (target compound) reduces steric hindrance vs. ortho-substitution.
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Pyrazole methylation: Enhances lipophilicity and membrane permeability.
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to high polar surface area (89 Ų) .
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Metabolism: Predicted CYP3A4-mediated oxidation of the pyridazine ring.
Toxicity Risks
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hERG inhibition: Calculated IC₅₀ = 1.2 μM (risk of QT prolongation).
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Ames test: Negative for mutagenicity in silico models.
Research Applications and Future Directions
Current Applications
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